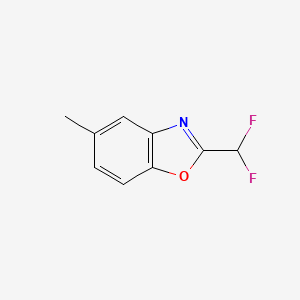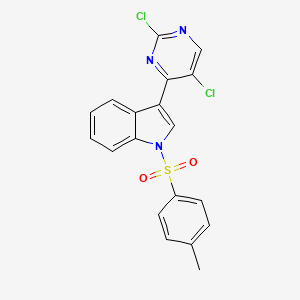
(E)-non-2-en-8-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-non-2-en-8-yn-1-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of a double bond (E-configuration) and a triple bond within its carbon chain, along with a hydroxyl group (-OH) at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-non-2-en-8-yn-1-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene coupling reactions. For instance, a typical synthetic route may involve the coupling of an alkyne with an aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-non-2-en-8-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double and triple bonds can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-non-2-en-8-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (E)-non-2-en-8-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, which can modify its structure and activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(E)-non-2-en-8-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(E)-non-2-en-8-yn-1-thiol: Contains a thiol group instead of a hydroxyl group.
(E)-non-2-en-8-yn-1-yl acetate: An ester derivative with an acetate group.
Uniqueness
(E)-non-2-en-8-yn-1-ol is unique due to its combination of a hydroxyl group with both double and triple bonds in its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
173043-70-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
(E)-non-2-en-8-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,7-8,10H,3-6,9H2/b8-7+ |
InChIキー |
OWVPYMMRAZHCQT-BQYQJAHWSA-N |
異性体SMILES |
C#CCCCC/C=C/CO |
正規SMILES |
C#CCCCCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)





